4,5-Dibromo-2-fluorobenzoyl chloride
Overview
Description
4,5-Dibromo-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 . It appears as a white to light yellow liquid or crystalline mass .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and a benzoyl chloride group .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C and should be stored under inert gas . It has a boiling point of 70°C/19 mmHg and a refractive index of 1.52 .Scientific Research Applications
Synthesis of Radiographic Opaques
4,5-Dibromo-2-fluorobenzoyl chloride is utilized in the synthesis of various compounds like 3,5-dibromo-4-fluorobenzoic acid, 3,5-dibromo-4-fluorohippuric acid, and others. These compounds have shown opaque properties equivalent or superior to tetraiodophenolphthalein in radiographic tests on mice, suggesting their potential in radiographic imaging applications (Sprague, Cwalina, & Jenkins, 1953).
Molecular Conformational Studies
The compound has been involved in studies tracing the crystallization pathways of related chemicals. For example, 4-fluorobenzoyl chloride, similar in structure, crystallizes into new forms when quenched, providing insights into the molecular behavior of such compounds (Dikundwar & Row, 2014).
Stability and Structure of N-heterocyclic Carbene Precursors
Research involving this compound also extends to exploring the stability and structure of potential N-heterocyclic carbene (NHC) precursors. This includes examining the reactivity and electronic properties of compounds with NHC precursors, which are significant in various chemical syntheses and reactions (Hobbs et al., 2010).
Production Processes for Pharmaceutical Intermediates
This compound is an important intermediate in the synthesis of various pharmaceuticals. For instance, it plays a role in the production processes of ciprofloxacin, an antibiotic. Different synthetic methods and process improvements for such intermediates are a focus of ongoing research (Bian Ming & Zhang Tianyong, 2007).
Safety and Hazards
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXMFRWKVKJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280090 | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803837-33-3 | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803837-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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